molecular formula C14H22N4O B7032886 N-(1-ethoxy-3-methylbutan-2-yl)-1-methylpyrazolo[3,4-b]pyridin-4-amine

N-(1-ethoxy-3-methylbutan-2-yl)-1-methylpyrazolo[3,4-b]pyridin-4-amine

Cat. No.: B7032886
M. Wt: 262.35 g/mol
InChI Key: LENOKSOZOHJTTI-UHFFFAOYSA-N
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Description

N-(1-ethoxy-3-methylbutan-2-yl)-1-methylpyrazolo[3,4-b]pyridin-4-amine is a complex organic compound that belongs to the class of pyrazolopyridines This compound is characterized by its unique structure, which includes a pyrazolo[3,4-b]pyridine core substituted with an ethoxy group and a methyl group

Properties

IUPAC Name

N-(1-ethoxy-3-methylbutan-2-yl)-1-methylpyrazolo[3,4-b]pyridin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N4O/c1-5-19-9-13(10(2)3)17-12-6-7-15-14-11(12)8-16-18(14)4/h6-8,10,13H,5,9H2,1-4H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LENOKSOZOHJTTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(C(C)C)NC1=C2C=NN(C2=NC=C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-ethoxy-3-methylbutan-2-yl)-1-methylpyrazolo[3,4-b]pyridin-4-amine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrazolo[3,4-b]pyridine core, which can be achieved through cyclization reactions involving appropriate precursors. The ethoxy and methyl substituents are then introduced through alkylation reactions using suitable alkylating agents under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, such as palladium-catalyzed cross-coupling reactions, to facilitate the introduction of substituents. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(1-ethoxy-3-methylbutan-2-yl)-1-methylpyrazolo[3,4-b]pyridin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce functional groups like hydroxyl or carbonyl groups.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert certain functional groups within the molecule to their corresponding reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace existing substituents under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, nucleophiles like amines or thiols, and suitable solvents such as dimethylformamide or tetrahydrofuran.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction can produce alcohols or amines

Scientific Research Applications

N-(1-ethoxy-3-methylbutan-2-yl)-1-methylpyrazolo[3,4-b]pyridin-4-amine has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors involved in disease pathways.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, enabling the development of novel compounds with desired properties.

    Biological Studies: Researchers study its interactions with biological macromolecules to understand its mechanism of action and potential therapeutic effects.

    Industrial Applications: The compound’s unique structure makes it valuable in the development of specialty chemicals and materials with specific functionalities.

Mechanism of Action

The mechanism of action of N-(1-ethoxy-3-methylbutan-2-yl)-1-methylpyrazolo[3,4-b]pyridin-4-amine involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific active sites, modulating the activity of these targets. This can result in the inhibition or activation of biochemical pathways, leading to various biological effects. Detailed studies on its binding affinity and specificity are essential to elucidate its precise mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    N-(1-ethoxy-3-methylbutan-2-yl)-1-methylpyrazolo[3,4-b]pyridin-4-amine: shares structural similarities with other pyrazolopyridine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields.

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